molecular formula C11H10ClNO2 B8338064 2-Acetyl-3-(3-chlorophenyl)acrylamide

2-Acetyl-3-(3-chlorophenyl)acrylamide

Cat. No. B8338064
M. Wt: 223.65 g/mol
InChI Key: AURXTIPUOQANMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-(3-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-3-(3-chlorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-3-(3-chlorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylidene]-3-oxobutanamide

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(11(13)15)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,15)

InChI Key

AURXTIPUOQANMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

208 mg (2.06 mmol) of acetoacetamide, 0.23 ml (2.00 mmol) of 3-chlorobenzaldehyde and 0.02 ml (0.20 mmol) of piperidine were heated under reflux in the presence of a catalytic amount of p-toluenesulfonic acid in 30 ml of benzene overnight while removing water. Ethyl acetate was added to the reaction mixture and they were washed with 1 N hydrochloric acid and then with saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 2-acetyl-3-(3-chlorophenyl)acrylamide. 10 ml of 2-propanol and 486 mg (1.65 mmol) of (3,3-diphenylpropane-1-yl)3-aminocrotonate were added to the obtained product, and they were stirred under heating at 80° C. overnight. 2-Propanol was evaporated under reduced pressure, and the residue was purified by the silica gel chromatography (hexane/ethyl acetate=1/2) to obtain the title compound.
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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